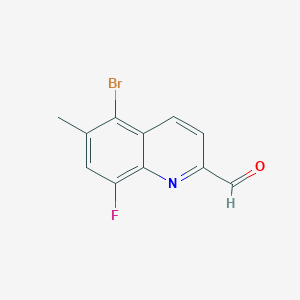

5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

1420794-57-5 |

|---|---|

Molecular Formula |

C11H7BrFNO |

Molecular Weight |

268.08 g/mol |

IUPAC Name |

5-bromo-8-fluoro-6-methylquinoline-2-carbaldehyde |

InChI |

InChI=1S/C11H7BrFNO/c1-6-4-9(13)11-8(10(6)12)3-2-7(5-15)14-11/h2-5H,1H3 |

InChI Key |

SBGDIUMQBDUNKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1Br)C=CC(=N2)C=O)F |

Origin of Product |

United States |

Preparation Methods

Halogen Dance Rearrangement

In cases where direct bromination proves challenging, a halogen dance strategy relocates bromine from a thermodynamically favored position to position 5. This involves lithiation at position 6 (directed by the methyl group) followed by quenching with Br₂.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency:

-

Pfitzinger Reaction : Tubular reactor with inline pH monitoring.

-

Bromination : Microreactor with NBS and FeCl₃, achieving >90% conversion in 30 minutes.

Challenges and Mitigation Strategies

-

Regioselectivity in Formylation : The electron-withdrawing fluorine at position 8 deactivates the ring, necessitating elevated temperatures (reflux) for Vilsmeier-Haack success.

-

Purification Complexity : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves brominated and formylated intermediates.

-

Byproduct Formation : Unreacted isatin derivatives are minimized by stoichiometric control and excess ketone in Pfitzinger steps .

Chemical Reactions Analysis

5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form various derivatives.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:

Research indicates that 5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde exhibits significant antimicrobial properties. Its unique fluorinated structure enhances its interaction with various biological targets, potentially leading to improved efficacy in drug development against infectious diseases. Studies have shown that the compound may inhibit specific enzymes involved in microbial resistance, making it a candidate for developing new antimicrobial agents.

Anticancer Properties:

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it can inhibit cell proliferation in certain cancer cell lines by targeting specific molecular pathways involved in tumor growth. Its ability to interact with cellular enzymes and receptors may facilitate the design of novel anticancer therapies.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These include:

- Vilsmeier-Haack Reaction: This method allows for the introduction of the aldehyde group at the desired position on the quinoline ring.

- Cyclization Reactions: Various cyclization techniques can generate the quinoline framework while incorporating bromine and fluorine substituents.

Interaction Studies

Research continues to elucidate how this compound interacts with biological molecules. The presence of fluorine is crucial as it enhances binding affinity to various enzymes and receptors, which is vital for its therapeutic potential. Understanding these interactions is key to optimizing its efficacy as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde involves its interaction with specific molecular targets. For example, its derivatives can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to cell death . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituent positions, functional groups, and molecular properties of 5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde with structurally related quinoline derivatives:

Biological Activity

5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde is a heterocyclic compound that has garnered attention for its significant biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 268.08 g/mol. The presence of bromine and fluorine substituents, along with a methyl group and an aldehyde functional group, contributes to its unique reactivity and potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits substantial antimicrobial properties. It has been shown to inhibit various microbial strains, including bacteria and fungi, by disrupting their cellular functions. The fluorinated structure enhances its binding affinity to biological targets, which is crucial for its efficacy in combating microbial resistance.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The mechanism of action involves the intercalation into DNA and the disruption of replication processes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, which can lead to cell cycle arrest.

- DNA Interaction : It intercalates into DNA, disrupting replication and transcription.

- Reactive Intermediates : The compound can form reactive intermediates that interact with cellular components, influencing various biological effects .

Efficacy Studies

Recent studies have demonstrated the efficacy of this compound in various experimental models:

| Study | Model | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Mouse model infected with T. b. brucei | 10 bid | Full cure in all subjects | |

| In vitro against cancer cell lines | Varies | Significant reduction in cell viability |

These findings highlight the compound's potential as a therapeutic agent against both infectious diseases and cancer.

Case Studies

- Proteasome Inhibitors : In a study evaluating quinoline-based proteasome inhibitors, this compound showed promising results in treating Trypanosoma brucei infections, achieving full cures at specific dosages .

- Antimicrobial Testing : Another study assessed the antimicrobial activity against Mycobacterium tuberculosis, where related compounds demonstrated retention of inhibitory activity against both replicating and non-replicating strains .

Q & A

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., aldehyde proton at ~10 ppm, fluorine coupling in ¹⁹F NMR).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~268.0 Da).

- FTIR : Aldehyde C=O stretch (~1700 cm⁻¹) and C-Br/F vibrations (650–500 cm⁻¹) .

Cross-referencing with PubChem or NIST databases ensures accurate spectral assignments .

How can conflicting data on reaction byproducts be resolved?

Advanced Research Focus

Discrepancies in byproduct profiles (e.g., dihalogenated derivatives) often arise from varying halogenation protocols. Systematic analysis includes:

- GC-MS or HPLC-PDA to track intermediates.

- Kinetic studies to identify rate-limiting steps (e.g., competing fluorination vs. bromination).

For example, reports bromination before fluorination, while suggests simultaneous halogenation under radical conditions. Reproducing both methods with controlled variables (temperature, catalyst) can clarify optimal pathways .

What computational methods support the design of derivatives for medicinal chemistry?

Q. Advanced Research Focus

- Docking Studies : The aldehyde group’s electrophilicity makes it a candidate for Schiff base formation, modeled using software like AutoDock to predict binding affinity with biological targets (e.g., kinase enzymes).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing F at C8) with bioactivity using descriptors like Hammett constants .

Experimental validation via enzymatic assays (e.g., IC₅₀ measurements) is essential to confirm computational predictions.

How should researchers address solubility challenges in biological assays?

Methodological Guidance

The compound’s low aqueous solubility (common for quinoline derivatives) can be mitigated by:

- Co-solvents : DMSO (≤1% v/v) for in vitro studies, ensuring compatibility with assay buffers.

- Derivatization : Converting the aldehyde to hydrazones or oximes improves solubility without altering core reactivity .

Pre-screening for solvent interference (e.g., via negative controls) is critical to avoid false positives .

What are the key stability considerations for long-term storage?

Q. Basic Research Focus

- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent aldehyde oxidation.

- Light Sensitivity : Amber vials minimize photodegradation, especially for brominated aromatics.

Stability assays (e.g., periodic HPLC purity checks over 6–12 months) are recommended, as halogenated quinolines are prone to dehalogenation under humid conditions .

How can synthetic byproducts be repurposed for further research?

Advanced Research Focus

Unreacted intermediates (e.g., 8-fluoro-6-methylquinoline precursors) can be functionalized via cross-coupling (Suzuki or Buchwald-Hartwig) to generate libraries for SAR studies. For example, highlights bromomethyl derivatives as alkylating agents in nucleophilic substitutions . Automated parallel synthesis platforms enable rapid diversification of byproducts into novel scaffolds.

What safety protocols are essential during synthesis?

Q. Methodological Guidance

- Ventilation : Use fume hoods for reactions involving POCl₃ (Vilsmeier reagent) or volatile brominating agents.

- PPE : Acid-resistant gloves and goggles to handle corrosive reagents.

- Waste Management : Halogenated waste must be segregated and processed by certified facilities to prevent environmental contamination .

How do steric and electronic effects influence reactivity in cross-coupling reactions?

Advanced Research Focus

The methyl group at C6 induces steric hindrance, slowing coupling at C2/C4 positions. Conversely, the electron-deficient quinoline core (due to F and Br) enhances reactivity in Pd-catalyzed reactions. For example, demonstrates that bromine at C6 in analogous compounds facilitates Suzuki coupling at C2 under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.